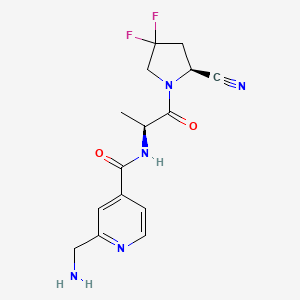

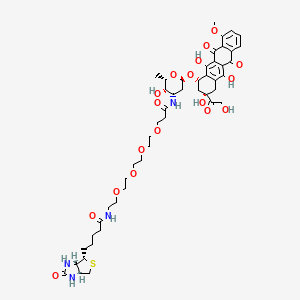

PROTAC KRAS G12C degrader-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dégradeur PROTAC KRAS G12C-2 est un nouveau composé conçu pour cibler et dégrader la protéine mutante KRAS G12C, qui est une mutation fréquente dans divers cancers, notamment l'adénocarcinome pulmonaire, le cancer colorectal et le cancer du pancréas . Ce composé utilise la technologie PROteolysis TArgeting Chimera (PROTAC) pour dégrader sélectivement la protéine KRAS G12C, inhibant ainsi ses voies de signalisation oncogéniques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du dégradeur PROTAC KRAS G12C-2 implique la liaison covalente d'un inhibiteur de KRAS G12C (tel que le MRTX849) à un ligand qui recrute une ligase à ubiquitine E3 (telle que la protéine de von Hippel-Lindau) . La voie de synthèse comprend généralement les étapes suivantes :

Synthèse de l'inhibiteur de KRAS G12C : Ceci implique la préparation de la molécule inhibitrice qui se lie spécifiquement à la protéine mutante KRAS G12C.

Synthèse du ligand de la ligase E3 : Ceci implique la préparation du ligand qui recrute la ligase à ubiquitine E3.

Attachement du lieur : Une molécule de lieur est utilisée pour connecter l'inhibiteur de KRAS G12C au ligand de la ligase E3.

Assemblage final : La molécule PROTAC finale est assemblée en liant de manière covalente l'inhibiteur de KRAS G12C au ligand de la ligase E3 via le lieur.

Méthodes de production industrielle

La production industrielle du dégradeur PROTAC KRAS G12C-2 implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela comprend généralement :

Optimisation des conditions réactionnelles : Des paramètres tels que la température, le solvant et le temps de réaction sont optimisés pour maximiser le rendement.

Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie pour éliminer toutes les impuretés.

Analyse Des Réactions Chimiques

Types de réactions

Le dégradeur PROTAC KRAS G12C-2 subit plusieurs types de réactions chimiques, notamment :

Liaison covalente : Le composé se lie de manière covalente à la protéine mutante KRAS G12C.

Ubiquitination : La ligase à ubiquitine E3 recrutée ubiquitine la protéine KRAS G12C, la marquant pour la dégradation par le protéasome.

Réactifs et conditions courantes

Les réactifs courants utilisés dans la synthèse et les réactions du dégradeur PROTAC KRAS G12C-2 comprennent :

Inhibiteur de KRAS G12C : Tel que le MRTX849.

Ligand de la ligase E3 : Tel que la protéine de von Hippel-Lindau.

Molécules de lieur : Diverses molécules de lieur sont utilisées pour connecter l'inhibiteur et le ligand.

Principaux produits

Le principal produit formé à partir des réactions impliquant le dégradeur PROTAC KRAS G12C-2 est la protéine KRAS G12C dégradée, qui est décomposée en petits peptides par le protéasome .

Applications de la recherche scientifique

Le dégradeur PROTAC KRAS G12C-2 a plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé pour étudier le rôle de KRAS G12C dans le cancer et pour développer des thérapies ciblées pour les cancers hébergeant cette mutation.

Développement de médicaments : Il sert de composé leader pour le développement de nouvelles thérapies à base de PROTAC ciblant d'autres protéines oncogéniques.

Études biologiques : Il est utilisé pour étudier les mécanismes de dégradation des protéines et le système ubiquitine-protéasome.

Mécanisme d'action

Le dégradeur PROTAC KRAS G12C-2 exerce ses effets via le mécanisme suivant :

Liaison à KRAS G12C : Le composé se lie de manière covalente à la protéine mutante KRAS G12C.

Recrutement de la ligase E3 : La composante ligand du composé recrute une ligase à ubiquitine E3 (telle que la protéine de von Hippel-Lindau).

Ubiquitination et dégradation : La ligase E3 ubiquitine la protéine KRAS G12C, la marquant pour la dégradation par le protéasome.

Applications De Recherche Scientifique

PROTAC KRAS G12C degrader-2 has several scientific research applications, including:

Cancer research: It is used to study the role of KRAS G12C in cancer and to develop targeted therapies for cancers harboring this mutation.

Drug development: It serves as a lead compound for the development of new PROTAC-based therapies targeting other oncogenic proteins.

Biological studies: It is used to investigate the mechanisms of protein degradation and the ubiquitin-proteasome system.

Mécanisme D'action

PROTAC KRAS G12C degrader-2 exerts its effects through the following mechanism:

Binding to KRAS G12C: The compound binds covalently to the KRAS G12C mutant protein.

Recruitment of E3 ligase: The ligand component of the compound recruits an E3 ubiquitin ligase (such as von Hippel-Lindau protein).

Ubiquitination and degradation: The E3 ligase ubiquitinates the KRAS G12C protein, marking it for degradation by the proteasome.

Comparaison Avec Des Composés Similaires

Composés similaires

Dégradeur PROTAC KRAS G12D : Cible la protéine mutante KRAS G12D.

Dégradeur PROTAC KRAS G12V : Cible la protéine mutante KRAS G12V.

Unicité

Le dégradeur PROTAC KRAS G12C-2 est unique en sa capacité à cibler et à dégrader sélectivement la protéine mutante KRAS G12C, qui est une mutation fréquente dans divers cancers. Cette spécificité permet une thérapie ciblée avec un minimum d'effets hors cible .

Propriétés

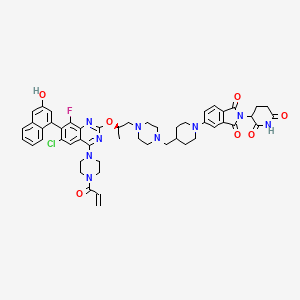

Formule moléculaire |

C51H53ClFN9O7 |

|---|---|

Poids moléculaire |

958.5 g/mol |

Nom IUPAC |

5-[4-[[4-[(2R)-2-[6-chloro-8-fluoro-7-(3-hydroxynaphthalen-1-yl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]oxypropyl]piperazin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C51H53ClFN9O7/c1-3-43(65)60-20-22-61(23-21-60)47-39-27-40(52)44(37-26-34(63)24-32-6-4-5-7-35(32)37)45(53)46(39)55-51(56-47)69-30(2)28-57-16-18-58(19-17-57)29-31-12-14-59(15-13-31)33-8-9-36-38(25-33)50(68)62(49(36)67)41-10-11-42(64)54-48(41)66/h3-9,24-27,30-31,41,63H,1,10-23,28-29H2,2H3,(H,54,64,66)/t30-,41?/m1/s1 |

Clé InChI |

KZQITCSEFGTWRQ-OWAVIYFHSA-N |

SMILES isomérique |

C[C@H](CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)OC6=NC7=C(C(=C(C=C7C(=N6)N8CCN(CC8)C(=O)C=C)Cl)C9=CC(=CC1=CC=CC=C19)O)F |

SMILES canonique |

CC(CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)OC6=NC7=C(C(=C(C=C7C(=N6)N8CCN(CC8)C(=O)C=C)Cl)C9=CC(=CC1=CC=CC=C19)O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B10862022.png)

![3-[4-[1-[[(3S)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B10862036.png)

![N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide](/img/structure/B10862051.png)

![(3S)-1-cyano-N-[1-[4-(pent-4-ynylcarbamoyl)phenyl]imidazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B10862056.png)

![4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B10862059.png)

![(2S)-2-[(5S)-7-[4-(dimethylamino)-4-methylpent-2-ynoyl]-1-oxo-2,7-diazaspiro[4.4]nonan-2-yl]-N-[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]-3-methylbutanamide](/img/structure/B10862075.png)

![(2S)-2-(4-fluorophenyl)-N-[(3S,4S)-4-methylsulfonyl-3,4-dihydro-2H-chromen-3-yl]propanamide](/img/structure/B10862078.png)

![2-(Decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(dimethylamino)propyl]amino]propanoate](/img/structure/B10862083.png)

![N-(6-amino-5-ethylpyridin-3-yl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide](/img/structure/B10862085.png)